N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide
Description
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-chlorophenyl group, a piperidine ring, and a 1-methylpyrazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-26-18(8-11-22-26)20(28)23-14-9-12-27(13-10-14)19-7-6-17(24-25-19)15-4-2-3-5-16(15)21/h2-8,11,14H,9-10,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCQLSDVNOGOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This step involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring.
Formation of the piperidine ring: The pyridazine intermediate is then reacted with 4-piperidone to form the piperidine ring.
Formation of the pyrazole ring: The final step involves the reaction of the piperidine intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including signal transduction and enzyme inhibition.
Industrial Applications: The compound may be used in the development of new materials and chemical processes, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The target compound’s pyridazine core may reduce CB1 affinity compared to pyrazole-based analogs like SR-144528, which exhibit strong CB2 antagonism .
- The 2-chlorophenyl group on pyridazine likely enhances metabolic stability compared to dichlorophenyl substituents in ’s compound .
Pyridazine-Containing Analogues
Pyridazine derivatives are less common in cannabinoid pharmacology but offer unique physicochemical properties:
Key Differences :
- Substitution at the pyridazine 6-position (2-chlorophenyl vs. dichlorophenylmethyl) may influence steric interactions with receptor binding pockets .
Cannabinoid Receptor Ligands
Cannabinoid ligands exhibit diverse structure-activity relationships (SAR):
Key Insights :
- Unlike WIN 55212-2, the target compound lacks the aminoalkylindole scaffold, likely shifting selectivity toward CB2 due to pyrazole-carboxamide motifs .
- Its inability to modulate calcium/potassium channels (a CB1 trait) may further suggest CB2 specificity .
Biological Activity
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyridazine ring, a piperidine moiety, and a chlorophenyl substituent, which may enhance its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or activator of these targets, modulating their activity and influencing downstream signaling pathways. Detailed investigations are necessary to elucidate the exact molecular interactions involved.
Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
- Anticancer Activity : Research indicates potential antiproliferative effects on various cancer cell lines, possibly linked to the presence of the chlorophenyl group which enhances biological activity through improved target interaction.
- Anticonvulsant Properties : Some studies have suggested that similar compounds exhibit anticonvulsant activity, indicating the need for further exploration into this area for this compound.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis plays a crucial role in understanding the biological activity of this compound. The presence of specific functional groups, such as the chlorophenyl moiety, is believed to be essential for eliciting desired pharmacological effects. For instance:
| Functional Group | Impact on Activity |
|---|---|
| Chlorophenyl | Enhances interaction with biological targets |
| Piperidine | Contributes to receptor binding affinity |
| Pyrazole | May influence metabolic stability |
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against various cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the potential mechanism involving apoptosis induction.
Study 3: Mechanistic Insights
A detailed mechanistic study utilizing molecular docking simulations revealed potential binding sites for this compound on key enzymes involved in cancer metabolism. These insights could guide future research towards optimizing the compound's therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
